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Compound of Interest

Compound Name: MES potassium salt

CAS No.: 39946-25-3

Cat. No.: B1260804

Get Quote

Welcome to the technical support center for protein crystallization. As Senior Application

Scientists, we understand that producing high-quality crystals suitable for X-ray diffraction is a

critical, and often challenging, step in structural biology. This guide provides in-depth,

troubleshooting-focused advice on how to leverage MES (2-(N-morpholino)ethanesulfonic acid)

buffer to enhance the quality of your protein crystals.

Section 1: Understanding the Role of MES Buffer
This section covers the fundamental principles of MES buffer and its application in protein

crystallization.

Q1: Why is MES a common and effective buffer for
protein crystallization?
A1: MES is one of the "Good's buffers," a series of buffers developed to meet the specific

needs of biological and biochemical research.[1] Its popularity in crystallography stems from

several key properties:
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Optimal pH Range: MES has a pKa of approximately 6.1 at 25°C, providing reliable buffering

capacity in the slightly acidic range of pH 5.5 to 6.7.[2] This is a crucial range where many

proteins approach their isoelectric point (pI), a state of neutral charge that often promotes the

specific intermolecular interactions required for crystallization.[3]

Minimal Interaction with Proteins: MES is a zwitterionic buffer, meaning it carries both a

positive and a negative charge, resulting in a net neutral charge at its pKa. This minimizes

non-specific binding to proteins, reducing the chances of the buffer molecule interfering with

the formation of a well-ordered crystal lattice.

Low Metal Ion Binding: MES exhibits negligible binding to most divalent metal ions, which

are often essential cofactors for protein stability and function.[4] This ensures that the buffer

does not strip these vital ions from the protein.

High Solubility and Stability: It is highly soluble in aqueous solutions and chemically stable,

ensuring it does not degrade or precipitate during long crystallization experiments.

Q2: How does the pH of the MES buffer influence protein
crystallization?
A2: The pH of the crystallization solution is a critical variable because it directly influences the

surface charge of the protein. The ionization state of acidic (aspartic acid, glutamic acid) and

basic (lysine, arginine, histidine) amino acid residues on the protein's surface is dictated by the

surrounding pH.[5]

Mechanism of Action: By carefully adjusting the pH with MES buffer, you can fine-tune the

protein's surface charge. This modulation alters the balance between attractive and repulsive

electrostatic forces between protein molecules.[6] Finding the precise pH where attractive

forces dominate just enough to allow orderly packing into a crystal lattice, without causing

rapid, disordered aggregation, is the primary goal.

Proximity to Isoelectric Point (pI): Crystallization is often successful at a pH near the protein's

pI, where the net charge is close to zero, minimizing electrostatic repulsion.[3][7] However,

this is also where protein solubility is at its minimum, increasing the risk of amorphous

precipitation. Therefore, a systematic screen of pH values around the pI using MES is a
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powerful strategy to identify the narrow window that favors crystallization over precipitation.

[5]

Q3: How does temperature affect the pH of my MES
buffer?
A3: While Good's buffers are known for their relative stability to temperature changes

compared to buffers like Tris, temperature does have a measurable effect on the pKa.[8][9] The

pKa of MES decreases as the temperature increases.[10]

Temperature pKa of MES

20 °C 6.16

25 °C 6.10

37 °C 5.97

(Data sourced from Sigma-Aldrich.[2])

Causality: This is a critical consideration because crystallization experiments are often

conducted at different temperatures (e.g., 4°C, 18°C, 22°C). A buffer prepared to pH 6.5 at

room temperature (25°C) will have a slightly higher pH at 4°C. For proteins that crystallize in a

very narrow pH range, this small shift can be the difference between success and failure.[5]

Therefore, it is best practice to pH your buffer at the temperature you intend to use for your

crystallization experiments.[9]

Section 2: Troubleshooting Common Crystallization
Problems with MES
This section provides a question-and-answer guide to addressing specific issues you may

encounter during your experiments.

Q4: I'm only getting amorphous precipitate in my MES-
buffered condition. What should I do?
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A4: Amorphous precipitation indicates that the protein is coming out of solution too quickly and

in a disordered manner. The system is too far into the precipitation zone of the phase diagram.

Here are several strategies to address this, centered on your MES buffer conditions:

Adjust the pH: Your current pH may be too close to the protein's pI, causing minimal solubility

and rapid precipitation.[3]

Action: Perform a fine-grid screen around your current MES pH. Prepare MES buffer in 0.1

or 0.2 pH unit increments (e.g., 5.8, 5.9, 6.0, 6.1, 6.2). This allows you to find a pH that

slightly increases solubility, slowing down the kinetics to favor crystal growth.[5]

Modify Buffer Concentration: While pH is often the primary factor, buffer concentration can

also play a role.

Action: Try reducing the MES buffer concentration (e.g., from 100 mM to 50 mM or 25

mM). While less common, in some cases, high buffer concentration can contribute to

precipitation.[11]

Alter the Precipitant Concentration: The most direct way to reduce the precipitation rate is to

lower the concentration of the precipitating agent (e.g., PEG, salt).

Action: Set up an optimization screen where you vary both the MES pH and the precipitant

concentration. This two-dimensional approach is highly effective at finding a path through

the phase diagram that enters the nucleation zone more slowly.

Workflow for Troubleshooting Amorphous Precipitate
Caption: A logical workflow for troubleshooting amorphous precipitate.

Q5: My initial screen produced very small crystals or
needles. How can I use MES buffer to improve their size
and quality?
A5: The formation of many small crystals or needles suggests that nucleation is happening too

rapidly, depleting the available protein before large, single crystals can grow. The goal is to

slow down nucleation and promote the growth of existing crystals.
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Subtle pH Adjustments: Even a minor pH shift can alter the kinetics.

Action: Screen MES pH values very finely (0.1 unit increments) around the successful

condition. Moving slightly away from the optimal nucleation pH can slow the formation of

new nuclei and encourage growth on existing crystal faces.

Lower Protein Concentration: Reducing the protein concentration is a very effective way to

slow down nucleation.[12][13]

Action: Set up experiments with a serial dilution of your protein stock (e.g., 10 mg/mL, 8

mg/mL, 6 mg/mL) using your best MES buffer condition.

Consider Additives: Small molecule additives can sometimes bind to the crystal surface and

favor growth in one dimension over another, or help to anneal defects.

Action: While keeping your MES buffer condition constant, screen a panel of common

crystallization additives.

Q6: Can the MES buffer molecule itself be incorporated
into my crystal lattice?
A6: While MES is designed to be relatively inert, it is possible for buffer molecules to be

incorporated into the crystal lattice, especially at high concentrations. This is not unique to MES

and can occur with many different buffer components. If you suspect this is happening (e.g.,

you observe unexplained electron density near the protein surface), consider the following:

Reduce Buffer Concentration: Try optimizing the condition with a lower MES concentration

(e.g., 20-50 mM).[11]

Buffer Exchange: If optimization fails, you may need to find an alternative buffer with a

similar pKa but a different chemical structure, such as Bis-Tris or PIPES, and re-screen.[1]

[14]

Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving MES

buffer optimization.
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Protocol 1: Preparation of a MES pH Screen (pH 5.6 -
6.6)
This protocol describes how to create a set of stock solutions for a fine-grid pH screen, which is

essential for optimizing crystallization conditions.

Materials:

MES free acid powder

1 M NaOH solution

High-purity water

Calibrated pH meter

Procedure:

Prepare a 0.5 M MES Stock Solution:

Weigh out the appropriate amount of MES free acid to make a 0.5 M solution (e.g., 9.76 g

for 100 mL).

Add approximately 80% of the final volume of high-purity water and stir until fully

dissolved.

Create Two Primary Stocks:

Acidic Stock (pH 5.6): Take half of the 0.5 M MES solution. Monitor the pH continuously

and slowly add 1 M NaOH until the pH reaches exactly 5.6. Be careful not to overshoot the

pH.

Basic Stock (pH 6.6): Take the other half of the 0.5 M MES solution. Slowly add 1 M NaOH

until the pH reaches exactly 6.6.

Bring to Final Volume:
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Carefully add high-purity water to both the pH 5.6 and pH 6.6 stocks until the final

concentration is 0.5 M. Re-check the pH after bringing the solutions to volume.

Generate Intermediate pH values:

To create intermediate pH values for your screen, mix the acidic and basic stocks in the

ratios specified in the table below. This method is more accurate and reproducible than

titrating each pH point individually.

Desired pH
Volume of 0.5 M MES pH
5.6 (mL)

Volume of 0.5 M MES pH
6.6 (mL)

5.6 10.0 0.0

5.8 8.0 2.0

6.0 6.0 4.0

6.2 4.0 6.0

6.4 2.0 8.0

6.6 0.0 10.0

Sterile Filter: Filter all buffer stocks through a 0.22 µm filter before use in crystallization

experiments.

Diagram: Systematic 2D Optimization Screen
Caption: A 2D grid screen varying MES pH and precipitant concentration.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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